molecular formula C21H18N2O2S2 B2772151 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide CAS No. 863511-74-4

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2772151
CAS No.: 863511-74-4
M. Wt: 394.51
InChI Key: AHSMKLRISKJBCK-UHFFFAOYSA-N
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Description

“N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide is a compound that can be synthesized through the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides, leading to the formation of N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides. These intermediates can be cyclized to produce various heterocyclic compounds, demonstrating the versatility of this chemical structure in synthetic organic chemistry (Rozentsveig et al., 2013).

Biological Activity

Compounds structurally related to this compound have been studied for their biological activities. For instance, ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate derivatives, which share a similar naphthalene sulfonamide motif, have been synthesized and tested for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Patel & Patel, 2017).

Potential in Drug Discovery

The incorporation of the naphthalene sulfonamide structure in various compounds has been explored for drug discovery purposes. For example, new sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds have been synthesized and evaluated for their antimicrobial activity, indicating the potential of such compounds in developing new therapeutic agents (Hussein, 2018).

Spectroscopic and Computational Analysis

The compound 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, which is closely related to the compound of interest, has been characterized using spectroscopic techniques and computational analysis. This study provides insights into the structural and electronic properties of such compounds, facilitating their application in various fields of chemistry and biology (Kotan et al., 2020).

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-27(25,20-11-10-16-6-4-5-9-18(16)14-20)22-13-12-19-15-26-21(23-19)17-7-2-1-3-8-17/h1-11,14-15,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSMKLRISKJBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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